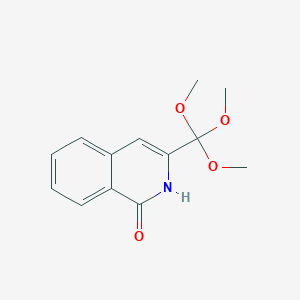

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

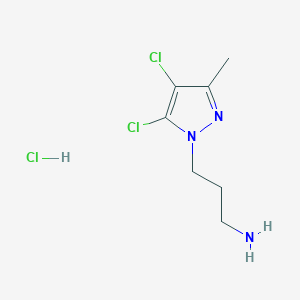

The compound “3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one” appears to be a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline, but the nitrogen atom is in a different position. The “3-(Trimethoxymethyl)” part suggests that a trimethoxymethyl group is attached to the third carbon atom of the isoquinoline structure.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoquinoline ring, followed by the introduction of the trimethoxymethyl group. There are several methods for synthesizing isoquinolines, such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction. The trimethoxymethyl group could potentially be introduced through a reaction with trimethoxymethane, but the specifics would depend on the exact conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, which is aromatic and therefore contributes to the compound’s stability and reactivity. The trimethoxymethyl group is an ether group, which is generally polar and may influence the compound’s solubility and reactivity with other substances.Chemical Reactions Analysis

As an aromatic compound, “3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one” could potentially undergo electrophilic aromatic substitution reactions. The presence of the trimethoxymethyl group may also allow for reactions involving the ether group, such as cleavage under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, but we can make some general predictions based on its functional groups. As an aromatic compound, it would likely be relatively stable and resistant to oxidation. The trimethoxymethyl group could potentially make the compound more polar, influencing its solubility in different solvents.Scientific Research Applications

Synthesis and Biological Activity : A positional isomer of trimetoquinol, 1-(2',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, was synthesized and demonstrated to have beta-adrenergic activity and platelet antiaggregatory activity in various biological systems (Miller et al., 1980).

Pharmacological Effects : The same compound was also evaluated for its pharmacological effects, particularly in beta-adrenoreceptor preparations and its alpha-antagonist properties (Miller et al., 1975).

Structural and Physico-Chemical Properties : The synthesis, structure, and physico-chemical properties of 3-methyl and 3,3-dimethyl derivatives of l-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinoline were explored, providing insights into the molecular structure and behavior of these compounds (Davydov et al., 1993).

Synthesis of Natural Product Derivatives : The compound was used as a starting material in the synthesis of lamellarin G trimethyl ether and lamellarin U, highlighting its utility in the synthesis of complex natural products (Liermann & Opatz, 2008).

Alkaloid Synthesis : A study on the use of activated imines as carbon electrophiles in alkaloid synthesis showcased the reaction of 3,4-dihydroisoquinolines with trimethylsilyl trifluoromethanesulphonate, leading to the synthesis of Alangium alkaloids (Jahangir et al., 1986).

Modified Pomeranz-Fritsch Cyclization : The compound has been used in a modified procedure for the Pomeranz-Fritsch protocol to prepare a range of 1,2-dihydroisoquinoline products, demonstrating its role in expanding synthetic methodologies (Ji, Huang & Lumb, 2019).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Future Directions

The study of novel isoquinoline derivatives is a potentially interesting area of research, given the diverse biological activities of these compounds. Future research could involve synthesizing “3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one” and studying its properties and potential applications.

Please note that this is a general analysis and may not fully apply to the specific compound you mentioned. For more accurate information, specific studies on this compound would be needed. If this compound is novel, as it appears to be, you may be interested in conducting such studies yourself. If you do, please remember to follow all relevant safety procedures and ethical guidelines.

properties

IUPAC Name |

3-(trimethoxymethyl)-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-16-13(17-2,18-3)11-8-9-6-4-5-7-10(9)12(15)14-11/h4-8H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBRJQFNQDAFOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=CC=CC=C2C(=O)N1)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2428263.png)

![N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2428264.png)

![2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2428265.png)

![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2428268.png)

![7-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428273.png)

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2428278.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)

![3-(2-furylmethyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428286.png)